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Compound Name: Decanamide, n-pentyl-

Cat. No.: B15443986 Get Quote

Spectroscopic Data of N-Pentyldecanamide: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-

pentyldecanamide, a long-chain fatty acid amide. The information presented herein is essential

for the characterization and analysis of this compound in research and development settings.

This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Predicted and Representative Spectroscopic Data
Due to the limited availability of published experimental spectra for N-pentyldecanamide, this

guide presents a combination of predicted data based on established spectroscopic principles

for aliphatic amides and representative experimental data from a structurally similar compound,

Decanamide, N-(2-pentyl)-N-(2-ethylhexyl)-[1]. It is important to note that while the core

functional groups are similar, slight variations in chemical shifts and fragmentation patterns may

exist for N-pentyldecanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of N-pentyldecanamide is expected to show distinct signals for the

protons in different chemical environments. The chemical shifts are influenced by the

electronegativity of the adjacent nitrogen and oxygen atoms.

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (decyl & pentyl) 0.8 - 0.9 Triplet 6H

(CH₂)n (decyl &

pentyl)
1.2 - 1.4 Multiplet ~22H

α-CH₂ (to C=O) 2.1 - 2.3 Triplet 2H

α-CH₂ (to N) 3.1 - 3.3 Triplet 2H

NH 5.5 - 7.5 Broad Singlet 1H

¹³C NMR (Carbon-13) Data (Representative)

The following ¹³C NMR data is for the analogous compound Decanamide, N-(2-pentyl)-N-(2-

ethylhexyl)- and serves as a close approximation for N-pentyldecanamide.

Carbon Chemical Shift (δ, ppm)

C=O ~173

α-C (to C=O) ~36

α-C (to N) ~40

(CH₂)n 22 - 32

CH₃ ~14

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of N-pentyldecanamide is expected to show characteristic absorption bands for the amide
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functional group.[2][3]

Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

N-H Stretch 3300 - 3500 Medium
Secondary amide N-H

stretching vibration.[3]

C-H Stretch (alkane) 2850 - 2960 Strong

Aliphatic C-H

stretching vibrations.

[2]

C=O Stretch (Amide I) 1630 - 1690 Strong

Carbonyl stretching

vibration,

characteristic of

amides.[3][4]

N-H Bend (Amide II) 1510 - 1570 Strong
N-H bending vibration.

[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The fragmentation of amides is well-characterized.[6]

[7]

Electron Ionization (EI) Mass Spectrum (Predicted Fragmentation)
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m/z Ion Description

241 [M]⁺•
Molecular ion of N-

pentyldecanamide.

170 [CH₃(CH₂)₈CONH]⁺
α-cleavage with loss of the

pentyl radical.

114 [CH₃(CH₂)₃CH₂NH]⁺ Cleavage of the C-N bond.

72 [CH₃(CH₂)₃CH₂]⁺ Pentyl cation.

44 [CONH₂]⁺

Characteristic fragment for

primary amides, may be

present in secondary amides.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for long-

chain amides like N-pentyldecanamide.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of N-pentyldecanamide in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically used.
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Acquisition Parameters:

Number of Scans (ns): 16 to 64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase

and baseline correct the spectrum. Integrate all signals.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher frequency (for ¹³C) NMR spectrometer.

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments) is used to obtain a spectrum with singlet peaks for each carbon.

Acquisition Parameters:

Number of Scans (ns): 1024 to 4096, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range of 0 to 200 ppm is appropriate for most organic molecules.

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase

and baseline correct the spectrum.

Infrared (IR) Spectroscopy Protocol
Sample Preparation:

Thin Film (for neat liquids or low-melting solids): Place a small drop of the sample between

two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform
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film.

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using a

mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄ or CS₂). Use an appropriate liquid cell.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment (or the salt

plates/solvent).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of N-pentyldecanamide (approximately 1 mg/mL) in a volatile

organic solvent such as methanol, acetonitrile, or dichloromethane.[8]

For direct infusion, further dilute the stock solution to a final concentration of 1-10 µg/mL.

Electron Ionization (EI) Data Acquisition:
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Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, such

as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Procedure:

If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution onto the GC

column. The compound will be vaporized and separated from the solvent before entering

the mass spectrometer.

In the ion source, the sample molecules are bombarded with a beam of electrons (typically

at 70 eV), causing ionization and fragmentation.[9][10]

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole,

time-of-flight) based on their mass-to-charge ratio (m/z).

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of N-pentyldecanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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